Eskornade spansules are classified under the category of antihistamines or anticholinergic agents. They are derived from isopropamide iodide, which is chemically characterized as C51H71Cl2IN4O3 . The product is typically available in capsule form, facilitating ease of administration and consistent dosing.
The molecular structure of Eskornade spansules can be represented by its chemical formula . The compound consists of multiple functional groups that contribute to its pharmacological activity. Its structural features include:
The structural analysis can be performed using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy, which provide insights into the molecular arrangement and confirm the identity of the compound .
Isopropamide iodide undergoes several chemical reactions relevant to its pharmacological action:
Understanding these reactions is crucial for predicting the pharmacokinetics and potential side effects associated with Eskornade spansules .
The mechanism of action for Eskornade spansules primarily involves antagonism at muscarinic receptors. By blocking these receptors, isopropamide iodide effectively reduces secretions from glands in the respiratory tract, leading to:
Pharmacokinetic studies indicate that the sustained-release formulation allows for a gradual release of the drug into systemic circulation, maintaining therapeutic levels over an extended period .
These properties are essential for determining storage conditions, shelf life, and compatibility with other substances during formulation .
Eskornade spansules are primarily used in clinical settings for managing symptoms related to allergies and respiratory conditions. Their applications include:
Research continues into optimizing formulations for enhanced efficacy and patient compliance, exploring combinations with other therapeutic agents for broader applications in respiratory medicine .
Eskornade Spansules is a multicomponent pharmaceutical formulation with the molecular formula C51H71Cl2IN4O3 and a molecular weight of 985.94 g/mol [1] [3] [6]. This complex structure arises from the synergistic combination of three active compounds: isopropamide iodide, diphenylpyraline hydrochloride, and phenylpropanolamine hydrochloride [3] [8]. The spansule (sustained-release capsule) formulation ensures controlled delivery of these agents, though its structural integrity relies on ionic bonds and steric configurations unique to the constituent molecules.
Table 1: Core Components of Eskornade Spansules
Compound | Chemical Formula | Molecular Weight | Role in Formulation |
---|---|---|---|
Isopropamide Iodide | C23H33IN2O | 480.43 g/mol | Quaternary ammonium anticholinergic |
Diphenylpyraline HCl | C19H23NO·HCl | 317.86 g/mol | H1-antihistamine |
Phenylpropanolamine HCl | C9H13NO·HCl | 187.67 g/mol | Sympathomimetic decongestant |
Isopropamide iodide (C23H33IN2O) is a quaternary ammonium anticholinergic characterized by a sterically hindered nitrogen center bonded to two isopropyl groups and a methyl group [2]. Its cationic ammonium center is permanently charged due to the iodine counterion, enhancing water solubility. The molecular architecture features a diphenylmethane backbone conjugated to a carbamoyl group (–C(=O)NH2), enabling hydrogen bonding with biological targets like muscarinic acetylcholine receptors (M3 and M4 subtypes) [2]. The iodine atom's polarizability contributes to receptor binding affinity via van der Waals interactions, while the quaternary nitrogen’s positive charge facilitates ionic bonding with anionic receptor residues [1].
The IUPAC nomenclature of Eskornade’s constituents reflects their functional complexity:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7